methyl 2-amino-3-bromo-4-methylbenzoate

Description

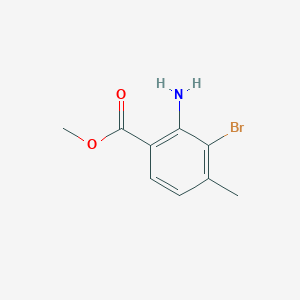

Methyl 2-amino-3-bromo-4-methylbenzoate (CAS: 1592381-03-7; alternate CAS: 135484-83-2) is a substituted benzoate ester with the molecular formula C₉H₁₀BrNO₂ and molecular weight 258.09 g/mol . Its structure features an amino group at position 2, a bromine atom at position 3, and a methyl group at position 4 on the aromatic ring, with a methyl ester at the carboxylate position. This compound is primarily used in research and development, particularly as a building block in organic synthesis for pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

methyl 2-amino-3-bromo-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5-3-4-6(9(12)13-2)8(11)7(5)10/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAILNYUDWDRPKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401278165 | |

| Record name | Methyl 2-amino-3-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320740-34-9 | |

| Record name | Methyl 2-amino-3-bromo-4-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320740-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-3-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-bromo-4-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-amino-4-methylbenzoate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-bromo-4-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form carbon-carbon and carbon-nitrogen bonds, respectively.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and phosphine ligands under inert atmosphere.

Major Products Formed

Substitution: Derivatives with different substituents replacing the bromine atom.

Oxidation: Nitro derivatives.

Reduction: Amines.

Coupling: Biaryl or aryl-amine compounds.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-3-bromo-4-methylbenzoate is characterized by its molecular formula and features a bromine atom, an amino group, and a methyl ester group attached to the benzene ring. This unique structure contributes to its reactivity and utility in chemical reactions.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo electrophilic aromatic substitution makes it valuable for creating more complex organic molecules. The compound can be synthesized through various methods, including:

- Bromination of Methyl 2-Amino-4-Methylbenzoate : This process typically involves using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the compound at the desired position on the benzene ring.

Reactions Involving this compound

The compound participates in several chemical reactions, including:

- Electrophilic Aromatic Substitution : The amino group enhances nucleophilicity, allowing for substitution reactions that can lead to the formation of various derivatives.

- Nucleophilic Attacks : The bromine atom can engage in halogen bonding, which may enhance binding affinity towards biological targets.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential interactions with biological targets, such as enzymes and receptors. The amino group facilitates hydrogen bonding and electrostatic interactions, while the bromine atom may contribute to increased specificity in binding.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit potential anticancer properties by inhibiting specific pathways involved in tumor growth.

- Antimicrobial Properties : Some studies have shown that this compound can possess antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibiotics.

Industrial Applications

Beyond academic research, this compound has industrial applications:

- Pharmaceutical Development : It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

- Functional Materials : The unique properties of this compound make it suitable for developing functional materials in electronics and coatings.

Data Summary Table

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Bromination reactions |

| Medicinal Chemistry | Potential interactions with biological targets; investigated for anticancer and antimicrobial properties | Studies on enzyme inhibition |

| Industrial Applications | Used in pharmaceutical development and functional materials | Development of CNS-targeting drugs |

Mechanism of Action

The mechanism of action of methyl 2-amino-3-bromo-4-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino group allows for hydrogen bonding and electrostatic interactions, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variants

The following table compares methyl 2-amino-3-bromo-4-methylbenzoate with its closest structural analogs, highlighting differences in substituent positions and functional groups:

Key Research Findings

Physical and Chemical Properties

- Steric and Electronic Effects: The amino group at position 2 in this compound introduces strong electron-donating effects, activating the aromatic ring for electrophilic substitution at positions 5 and 4. In contrast, analogs like methyl 4-bromo-3-methylbenzoate (lacking NH₂) exhibit reduced ring activation .

- Solubility : The methyl ester group enhances lipid solubility compared to carboxylic acid analogs (e.g., 4-bromo-3-methylbenzoic acid), which are more polar and water-soluble .

Reactivity and Stability

- Bromine Reactivity : Bromine at position 3 in the reference compound is less sterically hindered than in methyl 2-bromo-4-methylbenzoate (bromine at position 2), facilitating nucleophilic aromatic substitution reactions .

- Amino Group Utility: The amino group enables condensation reactions (e.g., Schiff base formation), a feature absent in non-amino analogs like methyl 3-bromo-4-formylbenzoate .

Biological Activity

Methyl 2-amino-3-bromo-4-methylbenzoate is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H10BrN O2. The compound features:

- Amino Group : Facilitates hydrogen bonding and electrostatic interactions.

- Bromine Atom : Engages in halogen bonding, enhancing binding affinity to biological targets.

- Methyl Ester Group : Contributes to the compound's reactivity and solubility.

The presence of these functional groups allows the compound to interact with various biological systems, making it a candidate for further pharmacological studies .

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The amino group enhances interactions through hydrogen bonding, while the bromine atom may improve specificity towards certain biological targets .

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria by inhibiting key enzymes involved in bacterial cell wall synthesis .

Synthesis and Applications

This compound can be synthesized through various methods, including bromination of methyl 2-amino-4-methylbenzoate using brominating agents like N-bromosuccinimide (NBS). This synthetic route is crucial for producing the compound at scale for research purposes .

Pharmacological Studies

-

Antibacterial Studies : A study evaluated the compound's activity against E. coli and Staphylococcus aureus, demonstrating that it could inhibit bacterial growth at micromolar concentrations. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating potential as a new antibacterial agent .

Compound MIC (µg/mL) Target Bacteria This compound 0.008 E. coli Control Antibiotic (Ciprofloxacin) 0.125 E. coli - Enzyme Inhibition : The compound has been investigated for its inhibitory effects on dihydrodipicolinate synthase (DHDPS), a target for developing broad-spectrum antibiotics. The inhibition profile showed promising results, with IC50 values indicating effective enzyme modulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 2-amino-3-bromo-4-methylbenzoate, and how can reaction conditions be optimized for higher yields?

- Answer : The synthesis typically involves halogenation and amination of benzoic acid precursors. For example, bromination at the 3-position can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions . Methyl esterification is often performed via Fisher esterification or using diazomethane. Optimization includes adjusting reaction temperature (e.g., maintaining 0–5°C during bromination to minimize side reactions) and using catalysts like H₂SO₄ for esterification. Purity (>95%) can be confirmed via HPLC, as seen in analogous compounds like methyl 4-bromo-3-methylbenzoate .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer : Key techniques include:

- ¹H/¹³C NMR : To identify substituent positions (e.g., methyl at C4, bromo at C3). For example, the methyl ester group typically shows a singlet at ~3.9 ppm in ¹H NMR.

- IR Spectroscopy : Confirms ester C=O stretch (~1720 cm⁻¹) and NH₂ stretches (~3300–3500 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks should align with the molecular weight (e.g., C₁₀H₁₀BrNO₂: ~256 g/mol).

- XRD : For crystallinity analysis, as seen in structurally similar compounds like 3-bromo-4-chlorobenzoic acid .

Q. How do substituents (amino, bromo, methyl) affect solubility and crystallinity?

- Answer : The bromo and methyl groups enhance hydrophobicity, reducing aqueous solubility. Crystallinity is influenced by intermolecular hydrogen bonding (NH₂ group) and halogen interactions. Recrystallization using ethanol/water mixtures is recommended, as demonstrated for 4-bromo-2-hydroxybenzoic acid derivatives .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity during bromination in this compound?

- Answer : The amino group (-NH₂) is strongly electron-donating, directing electrophilic bromination to the meta position (C3) relative to the ester group. Steric hindrance from the methyl group at C4 further limits bromination to C3. Computational studies (DFT) can predict reactivity, as applied in triazine derivative syntheses .

Q. What strategies mitigate competing side reactions during the amination step?

- Answer : Protecting the amino group with acetyl or tert-butoxycarbonyl (Boc) groups prevents unwanted nucleophilic attacks. For example, 4-acetamido derivatives (e.g., methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate) show stabilized intermediates during amination . Solvent choice (e.g., DMF for polar aprotic conditions) and low temperatures also reduce side reactions.

Q. How can computational chemistry predict the compound’s stability under varying pH or temperature?

- Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gibbs free energy of hydrolysis) model stability. For instance, studies on indoor surface interactions of organic compounds highlight degradation pathways under acidic/alkaline conditions .

Q. How to resolve contradictions in reported melting points or spectral data across studies?

- Answer : Contradictions often arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) can identify polymorphs, while tandem MS/MS validates molecular fragmentation patterns. Cross-referencing with high-purity standards (e.g., >98% HPLC purity for 3-bromo-2-methylbenzoic acid) ensures consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.